2-Azido-1-bromo-3-fluorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

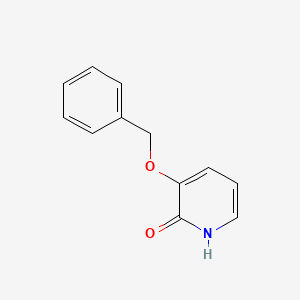

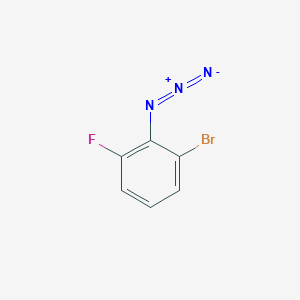

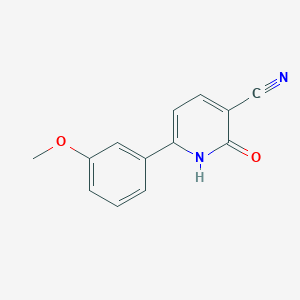

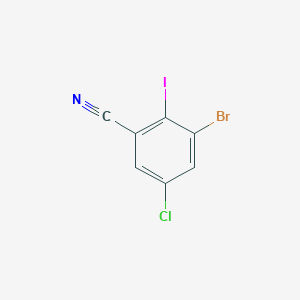

2-Azido-1-bromo-3-fluorobenzene is a synthetic chemical compound. It is a derivative of 1-Bromo-3-fluorobenzene, which has a molecular weight of 175.00 and a linear formula of BrC6H4F . The compound is used in scientific research and development.

Synthesis Analysis

The synthesis of azides, such as this compound, often involves the transfer of azide to alcohols under mild reaction conditions . The organic azides are easily isolated because the byproducts are highly soluble in water .Molecular Structure Analysis

The molecular structure of 1-Bromo-3-fluorobenzene, a related compound, has been described with a linear formula of BrC6H4F . The compound has a refractive index of 1.526 (lit.), a boiling point of 149-151 °C (lit.), and a density of 1.567 g/mL at 25 °C (lit.) .Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . Free radical bromination of alkyl benzenes and nucleophilic aromatic substitution reactions are common .Physical And Chemical Properties Analysis

1-Bromo-3-fluorobenzene, a related compound, is a liquid with a refractive index of 1.526 (lit.), a boiling point of 149-151 °C (lit.), and a density of 1.567 g/mL at 25 °C (lit.) .Scientific Research Applications

Synthesis and Chemical Reactions

2-Azido-1-bromo-3-fluorobenzene is a versatile intermediate in organic synthesis. It plays a crucial role in the synthesis of 1,2,3-triazole derivatives of uracil and thymine, demonstrating potential applications in corrosion inhibition of steels. This synthesis is achieved through click chemistry, highlighting the compound's utility in creating corrosion-inhibiting compounds with electrochemical techniques (Negrón-Silva et al., 2013).

Applications in Material Science

In the realm of materials science, the compound contributes to the development of new azido-copper coordination polymers with varying magnetic properties. These polymers exhibit behaviors ranging from ferromagnetic ordering to slow magnetic relaxation, depending on their structural configuration. This area of research opens up potential applications in magnetic materials and data storage technologies (Liu et al., 2017).

Photophysics and Photochemistry

The photophysics and photochemistry sectors also benefit from the study of this compound. Research into the vibrational spectra of halobenzene cations, including those derived from fluorobenzene, has been facilitated by mass-analyzed threshold ionization spectrometry. These studies provide valuable insights into the electronic states of such cations, which are crucial for understanding the photochemical behavior of azido-fluorobenzene derivatives (Kwon et al., 2002).

Mechanism of Action

Target of Action

The primary target of 2-Azido-1-bromo-3-fluorobenzene is the benzylic position of aromatic compounds . The benzylic position is a carbon atom that is directly attached to a benzene ring. This position is particularly reactive due to the resonance stabilization provided by the benzene ring .

Mode of Action

This compound interacts with its targets through a series of chemical reactions. The compound can undergo nucleophilic substitution reactions at the benzylic position . In these reactions, a nucleophile (a molecule that donates an electron pair) replaces a leaving group (a molecule that accepts an electron pair) at the benzylic position . The exact nature of these reactions can depend on the specific conditions and reactants involved .

Biochemical Pathways

The biochemical pathways affected by this compound involve the transformation of aromatic compounds. The compound can participate in reactions that modify the structure of aromatic compounds, potentially affecting their biological activity . The downstream effects of these transformations can vary widely, depending on the specific aromatic compounds involved and the nature of the modifications introduced .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific biochemical reactions it participates in and the specific aromatic compounds it interacts with. By modifying the structure of these compounds, this compound could potentially alter their biological activity, leading to changes at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the reaction environment can affect the compound’s reactivity and the rate of its reactions . Additionally, the presence of other molecules can also influence the compound’s action, as they can act as competing nucleophiles or leaving groups .

Safety and Hazards

Properties

IUPAC Name |

2-azido-1-bromo-3-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFN3/c7-4-2-1-3-5(8)6(4)10-11-9/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTQQZCPTMIHGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)N=[N+]=[N-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethyl]-N-methylprop-2-enamide](/img/structure/B2571837.png)

![N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2571839.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-(4-methylsulfonylphenyl)propanamide](/img/structure/B2571841.png)

![5-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-carboxamide](/img/structure/B2571848.png)